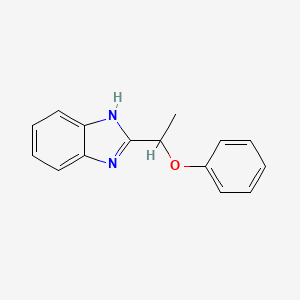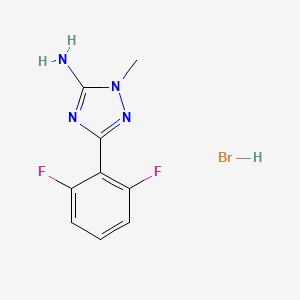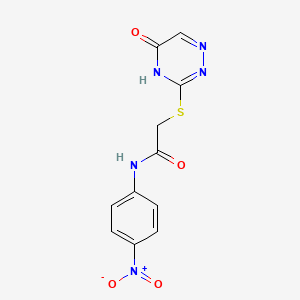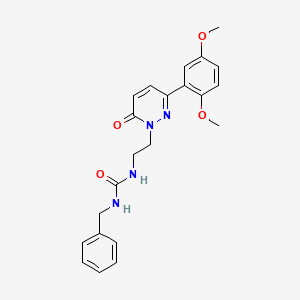![molecular formula C14H14N2O2 B2560721 N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide CAS No. 2411220-45-4](/img/structure/B2560721.png)
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide, also known as CP-544326, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CP-544326 belongs to a class of compounds known as epoxide hydrolase inhibitors, which have been shown to have anti-inflammatory and analgesic properties.
Mechanism of Action
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide works by inhibiting the activity of the enzyme epoxide hydrolase, which is involved in the metabolism of arachidonic acid. Arachidonic acid is a precursor to a number of inflammatory mediators, including prostaglandins and leukotrienes. By inhibiting epoxide hydrolase, N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide can reduce the production of these inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, reducing pain, and improving vascular function. In animal models, N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide has been shown to reduce the severity of arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide is that it has been shown to be effective in reducing inflammation and pain in animal models, suggesting that it may have potential therapeutic applications in humans. However, one limitation of N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are a number of future directions for research on N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide. One area of research could focus on the compound's potential therapeutic applications in humans, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on developing more potent and selective epoxide hydrolase inhibitors, which could have even greater therapeutic potential. Finally, research could also focus on understanding the molecular mechanisms underlying N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide's anti-inflammatory effects, which could lead to the development of new treatments for inflammatory diseases.
Synthesis Methods
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide can be synthesized using a number of different methods, including the reaction of 4-cyanobenzyl chloride with propargylamine to form N-(4-cyanobenzyl)-N-prop-2-ynylamine, which can then be reacted with epichlorohydrin to form N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide. Other methods include the reaction of 4-cyanobenzylamine with propargyl bromide followed by epoxidation with m-chloroperbenzoic acid.
Scientific Research Applications
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties, with studies showing that N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
properties
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-7-16(14(17)13-10-18-13)9-12-5-3-11(8-15)4-6-12/h2-6,13H,1,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPCWCZXBFPKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=C(C=C1)C#N)C(=O)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[bis(ethylsulfanyl)methylidene]amino}acetate](/img/structure/B2560638.png)



![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one](/img/structure/B2560642.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2560649.png)
![tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate](/img/structure/B2560650.png)
![1-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2560652.png)
![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2560653.png)


![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2560658.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2560659.png)